molecular formula C17H11ClN2O4 B4084507 5-(2-chlorophenyl)-N-(2-nitrophenyl)-2-furamide CAS No. 199458-85-0

5-(2-chlorophenyl)-N-(2-nitrophenyl)-2-furamide

Cat. No. B4084507
CAS RN: 199458-85-0
M. Wt: 342.7 g/mol
InChI Key: PHHMKDBHHLJULZ-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(2-nitrophenyl)-2-furamide, commonly known as Furamidine, is a synthetic compound that belongs to the family of furamidine analogs. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The exact mechanism of action of Furamidine is not fully understood. However, it is believed to act by inhibiting the function of certain enzymes that are essential for the survival and replication of parasitic and viral pathogens.
Biochemical and Physiological Effects:
Furamidine has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its antiparasitic and antiviral activity. It has also been shown to induce oxidative stress and apoptosis in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

Furamidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It also exhibits potent activity against a variety of parasites and viruses, making it a useful tool for studying the mechanisms of these pathogens. However, Furamidine also has some limitations. It is relatively expensive and may not be readily available in some labs. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Furamidine. One area of interest is the development of Furamidine analogs with improved activity and selectivity against specific parasites and viruses. Another area of interest is the use of Furamidine as a tool for studying the mechanisms of parasitic and viral pathogens. Additionally, Furamidine may have potential applications in the treatment of certain cancers, and further research in this area may be warranted.

Scientific Research Applications

Furamidine has been studied extensively for its potential applications in scientific research. It has been shown to exhibit potent antiparasitic activity against a variety of protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. It has also been shown to exhibit antiviral activity against a variety of viruses, including HIV-1, herpes simplex virus, and respiratory syncytial virus.

properties

IUPAC Name

5-(2-chlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4/c18-12-6-2-1-5-11(12)15-9-10-16(24-15)17(21)19-13-7-3-4-8-14(13)20(22)23/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHMKDBHHLJULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-N-(2-nitrophenyl)-2-furamide

CAS RN

199458-85-0
Record name 5-(2-CHLOROPHENYL)-N-(2-NITROPHENYL)-2-FURAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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